BenchChemオンラインストアへようこそ!

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Heme oxygenase Isoform selectivity Enzyme inhibition

4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one (CAS 849001-36-1) is a synthetic small molecule (MW 300.31 g/mol, C₁₅H₁₆N₄O₃) belonging to the chromen-2-one (coumarin) class, featuring a tetrazole bioisostere at the 7-position via a methoxy linker and an n-butyl group at the 4-position. The compound is primarily noted for its inhibitory activity against heme oxygenase (HO) enzymes, with in vitro IC₅₀ values of 38,000 nM against rat spleen microsomal HO-1 and 70,000 nM against rat brain HO-2, as curated in BindingDB and ChEMBL.

Molecular Formula C15H16N4O3
Molecular Weight 300.31 g/mol
CAS No. 849001-36-1
Cat. No. B11298926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
CAS849001-36-1
Molecular FormulaC15H16N4O3
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3
InChIInChI=1S/C15H16N4O3/c1-2-3-4-10-7-15(20)22-13-8-11(5-6-12(10)13)21-9-14-16-18-19-17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18,19)
InChIKeyNXWZCTGTOSNKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.9 [ug/mL] (The mean of the results at pH 7.4)

4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one (CAS 849001-36-1): Procurement-Relevant Physicochemical & Biological Profile


4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one (CAS 849001-36-1) is a synthetic small molecule (MW 300.31 g/mol, C₁₅H₁₆N₄O₃) belonging to the chromen-2-one (coumarin) class, featuring a tetrazole bioisostere at the 7-position via a methoxy linker and an n-butyl group at the 4-position [1]. The compound is primarily noted for its inhibitory activity against heme oxygenase (HO) enzymes, with in vitro IC₅₀ values of 38,000 nM against rat spleen microsomal HO-1 and 70,000 nM against rat brain HO-2, as curated in BindingDB and ChEMBL [2][3]. Its physicochemical profile includes a predicted XLogP3 of 2.4, a topological polar surface area of 96.1 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1].

Why 4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one Cannot Be Replaced by Generic Chromone-Tetrazole Analogs in HO-1 Research


Although the chromone–tetrazole scaffold has historical precedent in antiallergy research, as exemplified by 2-(5-tetrazolyl)chromones that inhibit passive cutaneous anaphylaxis [1], substitution at the 4- and 7-positions profoundly alters target engagement. The 4-butyl-7-(tetrazol-5-ylmethoxy) substitution pattern shifts the pharmacological profile away from mast cell stabilization toward direct heme oxygenase inhibition [2][3]. Furthermore, within the broader family of azole-based HO-1 inhibitors, aryloxyalkyl imidazoles and 1,2,4-triazoles achieve sub-micromolar IC₅₀ values [4], whereas this coumarin-tetrazole exhibits moderate micromolar potency with measurable isoform selectivity. Generic interchange without accounting for these scaffold-specific differences would yield invalid SAR conclusions and inconsistent experimental outcomes.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one


HO-1 vs. HO-2 Isoform Selectivity Profile of 4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

In a direct head-to-head comparison within the same study (University of Catania, curated by ChEMBL), 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one inhibited HO-1 with an IC₅₀ of 3.80 × 10⁴ nM and HO-2 with an IC₅₀ of 7.00 × 10⁴ nM, yielding an HO-2/HO-1 selectivity ratio of approximately 1.84 [1][2]. This contrasts with more potent but less selective azole-based HO-1 inhibitors from the imidazole and 1,2,4-triazole series reported by Salerno et al. (2013), where certain derivatives achieved IC₅₀ values below 1 µM but with variable isoform discrimination [3].

Heme oxygenase Isoform selectivity Enzyme inhibition

Scaffold-Level Differentiation: Coumarin-Tetrazole vs. Classical Antiallergy 2-(5-Tetrazolyl)chromones

The 2-(5-tetrazolyl)chromone scaffold (e.g., 2-(5-tetrazolyl)-4H-1-benzopyran-4-one) was historically developed as an antiallergy agent, with lead compounds demonstrating 23% inhibition of passive cutaneous anaphylaxis at 0.5 mg/kg i.v. in rats [1]. By contrast, the present compound relocates the tetrazole from the 2-position to the 7-position via a methoxy linker, coupled with a 4-butyl substitution, resulting in a shift from mast cell stabilization to HO-1/HO-2 enzyme inhibition [2][3]. While quantitative anti-allergy data for the 7-tetrazolylmethoxy analog are not available, the complete absence of reported PCA activity for this substitution pattern constitutes a class-level inference of differentiated pharmacology.

Scaffold hopping Bioisostere Antiallergy Chromone

Physicochemical Differentiation: Lipophilicity and Permeability Profile vs. Carboxylic Acid-Containing Chromone Bioisosteres

The tetrazole moiety serves as a carboxylic acid bioisostere, but with differential physicochemical consequences. The target compound exhibits a predicted XLogP3 of 2.4 and a topological polar surface area (TPSA) of 96.1 Ų [1]. In contrast, chromone-2-carboxylic acids (e.g., the acid congener of 2-(5-tetrazolyl)chromones) typically exhibit XLogP values below 1.0 and TPSA values exceeding 110 Ų, owing to the ionizable carboxyl group [2]. The increased lipophilicity of the butyl-tetrazole analog predicts enhanced passive membrane permeability (ACD/LogP 2.27; ACD/BCF pH 7.4: 1.00 ), which may translate to improved cell-based assay performance relative to more polar carboxylic acid derivatives.

Lipophilicity Drug-likeness Permeability Chromone

Structural Differentiation: 4-Butyl Substitution Pattern vs. Other 4-Alkyl Chromone-Tetrazole Analogs

Within the chromone-tetrazole chemical space, the 4-butyl substituent differentiates this compound from the more common 4-methyl or unsubstituted variants. A structurally related compound, 4-butyl-7-hydroxy-2H-chromen-2-one (CAS 342894-11-5), serves as the synthetic precursor to the target compound . The 4-butyl group extends the hydrophobic surface by approximately two methylene units relative to a 4-ethyl analog, increasing logP by an estimated 0.7–1.0 log units and enhancing van der Waals contacts within the HO-1 active site. Comparative biological data for the 4-H, 4-methyl, or 4-ethyl congeners are not publicly available, constituting a gap in current SAR knowledge that makes the 4-butyl compound the only characterized member of this sub-series with reported HO inhibition data [1].

Structure-activity relationship Alkyl chain Chromone Tetrazole

Evidence-Backed Research and Industrial Application Scenarios for 4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one


Tool Compound for Heme Oxygenase-1 Isoform Selectivity Benchmarking

With a measured 1.84-fold selectivity for HO-1 over HO-2 in rat microsomal assays [1][2], this compound can serve as a selectivity calibrator in HO inhibitor screening cascades. Its moderate potency (IC₅₀ ~38 µM for HO-1) makes it suitable as a reference point for distinguishing highly potent sub-micromolar inhibitors from non-selective binders, particularly in academic labs studying the differential roles of HO-1 and HO-2 in oxidative stress, inflammation, or cancer models.

Starting Scaffold for Coumarin-Tetrazole HO-1 Inhibitor Optimization

The compound provides a structurally defined entry point into the coumarin-tetrazole chemical space for HO-1 drug discovery. Its 4-butyl-7-tetrazolylmethoxy substitution pattern is distinct from the classical imidazole/triazole-based HO-1 inhibitors [3]. Medicinal chemistry teams can use this compound as a synthetic template for systematic SAR exploration at the 3-, 4-, and 7-positions, leveraging the 4-butyl-7-hydroxy-2H-chromen-2-one intermediate for parallel analog synthesis.

Physicochemical Reference for Tetrazole Bioisostere Evaluation in Chromone Series

The predicted lipophilicity profile (XLogP3 = 2.4, TPSA = 96.1 Ų, ACD/LogP = 2.27 [4]) makes this compound useful as a benchmark for evaluating how tetrazole-for-carboxylic acid substitution impacts permeability in chromone scaffolds. Compared to chromone-2-carboxylic acids with XLogP < 1.0, this compound demonstrates the lipophilicity gain achievable via tetrazole bioisosterism, informing design decisions for CNS-penetrant or orally bioavailable HO-1 inhibitor candidates.

Negative Control for Antiallergy Chromone Screening Panels

Given that antiallergy activity in chromones is historically associated with 2-substitution (e.g., 2-(5-tetrazolyl) or 2-carboxyl groups [5]), the 7-tetrazolylmethoxy-4-butyl substitution pattern shifts the pharmacological profile away from mast cell stabilization. This compound can therefore be employed as a specificity control in antiallergy screening cascades to confirm that observed activity in novel chromone libraries is 2-position-dependent rather than arising from non-specific chromone scaffold effects.

Quote Request

Request a Quote for 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.